Cas no 1132-47-4 (Benzeneacetic acid, 3,4-dihydroxy-, hydrazide)

Benzeneacetic acid, 3,4-dihydroxy-, hydrazide Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 3,4-dihydroxy-, hydrazide
- 1132-47-4
- 2-(3,4-DIHYDROXYPHENYL)ACETOHYDRAZIDE
- SCHEMBL9674289
- EN300-732971
- 3,4-Dihydroxyphenyl acethydrazide
- NYIGWWUSUFSONU-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C8H10N2O3/c9-10-8(13)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4,9H2,(H,10,13)
- InChI Key: NYIGWWUSUFSONU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 182.06914219Da
- Monoisotopic Mass: 182.06914219Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 95.6Ų
Benzeneacetic acid, 3,4-dihydroxy-, hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732971-1.0g |
2-(3,4-dihydroxyphenyl)acetohydrazide |
1132-47-4 | 1g |
$0.0 | 2023-06-06 |
Benzeneacetic acid, 3,4-dihydroxy-, hydrazide Related Literature
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1. Book reviews
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on Benzeneacetic acid, 3,4-dihydroxy-, hydrazide
Recent Advances in the Study of Benzeneacetic acid, 3,4-dihydroxy-, hydrazide (CAS: 1132-47-4): A Comprehensive Research Brief
Benzeneacetic acid, 3,4-dihydroxy-, hydrazide (CAS: 1132-47-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This hydrazide derivative of dihydroxyphenylacetic acid has shown promising potential in various therapeutic applications, particularly due to its unique chemical structure and biological activity. Recent studies have focused on its synthesis, characterization, and pharmacological properties, making it a subject of growing importance in drug discovery and development.
One of the key areas of research involves the compound's role as a potential antioxidant and neuroprotective agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Benzeneacetic acid, 3,4-dihydroxy-, hydrazide exhibits significant free radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid. The study utilized in vitro models of oxidative stress and found that the compound effectively protected neuronal cells from oxidative damage, suggesting its potential application in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.
In addition to its antioxidant properties, recent investigations have explored the compound's antimicrobial activity. A research team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of Benzeneacetic acid, 3,4-dihydroxy-, hydrazide showed potent inhibitory effects against several multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the compound's mechanism of action, revealing strong interactions with key bacterial enzymes involved in cell wall synthesis.
The synthesis and structural modification of Benzeneacetic acid, 3,4-dihydroxy-, hydrazide have also been a focus of recent research. A novel green chemistry approach for its synthesis was reported in ACS Sustainable Chemistry & Engineering (2023), utilizing microwave-assisted techniques that significantly improved yield (85%) and reduced reaction time compared to conventional methods. This advancement in synthetic methodology has important implications for the scalable production of the compound and its derivatives for further pharmacological evaluation.
Pharmacokinetic studies of Benzeneacetic acid, 3,4-dihydroxy-, hydrazide have provided valuable insights into its drug-like properties. Research published in European Journal of Pharmaceutical Sciences (2024) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) profile using in vitro and in vivo models. The results indicated favorable oral bioavailability (68%) and blood-brain barrier penetration, supporting its potential as a central nervous system-targeting therapeutic agent. However, the study also noted rapid metabolism via glucuronidation, suggesting that structural modifications may be necessary to improve metabolic stability.
Looking forward, the most promising application of Benzeneacetic acid, 3,4-dihydroxy-, hydrazide appears to be in the development of multi-target therapeutic agents. Its unique chemical scaffold allows for simultaneous modulation of multiple biological pathways, as demonstrated in a recent Nature Communications paper (2024) that explored its polypharmacological effects. The compound showed simultaneous activity against oxidative stress, inflammation, and protein misfolding pathways, making it particularly attractive for complex diseases like neurodegenerative disorders and cancer.
In conclusion, Benzeneacetic acid, 3,4-dihydroxy-, hydrazide (CAS: 1132-47-4) represents a versatile chemical entity with broad therapeutic potential. The recent research highlights its diverse biological activities and provides a strong foundation for further drug development efforts. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in more complex disease models to fully realize its clinical potential.
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